5-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Medicinal Chemistry ADME Drug Design

Choose 5-methyl-2-piperidin-4-yl-1,3-benzoxazole over unsubstituted or halo analogs: its elevated lipophilicity (XLogP3=2.3; ΔLogP=+0.4) enhances blood-brain barrier permeability for CNS kinase targets. Validated in a sub-nanomolar DGKα inhibitor (IC50=0.100 nM). The 5-methyl group provides a defined hydrophobic contact for SAR mapping, while the piperidine nitrogen enables PROTAC conjugation. ≥95% purity with CoA ensures HTS reproducibility. Distinct steric/electronic profile from 5-fluoro and 5-chloro analogs.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74
CAS No. 199292-77-8
Cat. No. B2778169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
CAS199292-77-8
Molecular FormulaC13H17ClN2O
Molecular Weight252.74
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3CCNCC3.Cl
InChIInChI=1S/C13H16N2O.ClH/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
InChIKeyHKRAVXJFJWZORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS 199292-77-8): A Differentiated Benzoxazole-Piperidine Building Block for Medicinal Chemistry and Kinase Inhibitor Discovery


5-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS 199292-77-8) is a heterocyclic organic compound comprising a benzoxazole core fused with a piperidine ring at the 2-position and substituted with a methyl group at the 5-position of the benzoxazole moiety [1]. This scaffold belongs to the broader class of piperidinyl-benzoxazole derivatives, which have garnered significant attention in medicinal chemistry as versatile building blocks for the construction of biologically active molecules, particularly kinase inhibitors and anticancer agents [2]. The presence of the basic piperidine nitrogen and the planar benzoxazole ring system endows the compound with favorable drug-like physicochemical properties, while the 5-methyl substitution offers a distinct balance of lipophilicity and steric bulk that can be exploited to modulate target binding and pharmacokinetic behavior relative to unsubstituted or halo-substituted analogs .

Why 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole Cannot Be Arbitrarily Substituted with Other Benzoxazole-Piperidine Analogs


In-class compounds such as unsubstituted 2-piperidin-4-yl-1,3-benzoxazole (CAS 51784-03-3), 5-fluoro-2-piperidin-4-yl-1,3-benzoxazole (CAS 1146362-22-2), or 5-chloro-2-piperidin-4-yl-1,3-benzoxazole (CAS 199292-93-8) are not functionally interchangeable with 5-methyl-2-piperidin-4-yl-1,3-benzoxazole. The substitution pattern on the benzoxazole ring critically governs both physicochemical properties and biological interactions [1]. As detailed in the quantitative evidence below, the 5-methyl substitution confers a distinct lipophilicity profile (ΔLogP = +0.4) that can significantly alter membrane permeability and target binding kinetics compared to the unsubstituted analog [2]. Furthermore, the steric and electronic effects of the methyl group differ fundamentally from those of halogen substituents (fluoro, chloro), leading to divergent SAR (structure-activity relationship) outcomes in kinase inhibition and cellular assays [3]. Therefore, selecting the precise substitution pattern is essential for achieving reproducible and interpretable results in medicinal chemistry campaigns.

5-Methyl-2-piperidin-4-yl-1,3-benzoxazole: Quantified Differentiation Against Key Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Benzoxazole-Piperidine Scaffold

5-Methyl-2-piperidin-4-yl-1,3-benzoxazole exhibits a significantly higher calculated lipophilicity (XLogP3 = 2.3) compared to its unsubstituted counterpart, 2-piperidin-4-yl-1,3-benzoxazole (XLogP3 = 1.9) [1][2]. This difference of +0.4 LogP units corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential. The increase in lipophilicity is achieved without altering the topological polar surface area (TPSA), which remains at 38.1 Ų for both compounds, thereby maintaining favorable passive diffusion characteristics [1][2].

Medicinal Chemistry ADME Drug Design

Increased Molecular Weight and Steric Bulk Relative to Unsubstituted Analog

The incorporation of a methyl group at the 5-position increases the molecular weight of 5-methyl-2-piperidin-4-yl-1,3-benzoxazole to 216.28 g/mol, compared to 202.25 g/mol for the unsubstituted analog [1][2]. This modest increase in molecular weight is accompanied by a corresponding increase in steric bulk that can influence target binding interactions. The additional methyl group provides a hydrophobic contact point that may enhance binding affinity to lipophilic enzyme pockets, as evidenced by the sub-nanomolar potency of derivatives incorporating this scaffold as DGKα inhibitors (IC50 = 0.100 nM) [3].

Medicinal Chemistry Pharmacokinetics SAR

Distinct Electronic and Steric Profile Compared to 5-Fluoro and 5-Chloro Analogs

The 5-methyl substitution provides a different physicochemical profile compared to halogenated analogs such as 5-fluoro-2-piperidin-4-yl-1,3-benzoxazole (MW = 220.24 g/mol) and 5-chloro-2-piperidin-4-yl-1,3-benzoxazole (MW = 236.7 g/mol) [1]. While direct comparative biological data for the isolated scaffolds is limited, class-level evidence from benzoxazole-appended piperidine derivatives demonstrates that the nature of the benzoxazole substitution profoundly impacts kinase inhibitory activity. In a series of VEGFR-2/c-Met dual inhibitors, compounds with varying benzoxazole substitutions exhibited IC50 values ranging from 0.145–0.970 μM for VEGFR-2 and 0.181–1.885 μM for c-Met, underscoring the critical role of the substitution pattern in determining potency [2].

Medicinal Chemistry SAR Kinase Inhibition

Validated Purity Specification from a Tier-1 Vendor (Sigma-Aldrich)

5-Methyl-2-piperidin-4-yl-1,3-benzoxazole is available from Sigma-Aldrich with a specified minimum purity of 95% . This contrasts with alternative suppliers that may offer lower purity grades (e.g., 90–93%) or lack rigorous quality documentation. The availability of a Certificate of Analysis (CoA) from a tier-1 vendor ensures batch-to-batch consistency and reduces the risk of confounding results due to impurities, which is critical for reproducible SAR studies and high-throughput screening campaigns.

Procurement Quality Control Reproducibility

Optimal Research and Procurement Scenarios for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS 199292-77-8)


Medicinal Chemistry Lead Optimization: CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity (XLogP3 = 2.3) of 5-methyl-2-piperidin-4-yl-1,3-benzoxazole relative to its unsubstituted analog (XLogP3 = 1.9) makes it a preferred building block for designing kinase inhibitors with improved blood-brain barrier permeability [1][2]. Medicinal chemists can leverage this property to access CNS targets such as DGKα, VEGFR-2, or c-Met, where achieving adequate brain exposure is a key optimization challenge. The scaffold's presence in a sub-nanomolar DGKα inhibitor (IC50 = 0.100 nM) validates its utility in constructing highly potent tool compounds [3].

Structure-Activity Relationship (SAR) Studies: Probing Hydrophobic Binding Pockets

The 5-methyl group of this compound provides a defined hydrophobic contact point that can be systematically varied to map lipophilic sub-pockets in target proteins. When comparing the 5-methyl analog (MW 216.28 g/mol) with the 5-fluoro (MW 220.24 g/mol) and 5-chloro (MW 236.7 g/mol) analogs, researchers can dissect the contributions of sterics, electronics, and lipophilicity to binding affinity [4]. Class-level evidence demonstrates that such substitution patterns drive significant potency differences in kinase inhibition (VEGFR-2 IC50 range: 0.145–0.970 μM) [5].

High-Throughput Screening (HTS) Campaigns Requiring Reproducible Reagent Quality

For large-scale screening efforts where assay reproducibility is paramount, procuring 5-methyl-2-piperidin-4-yl-1,3-benzoxazole from a tier-1 vendor with a documented 95% purity specification minimizes the risk of false positives or negatives arising from impurities . The availability of a Certificate of Analysis (CoA) provides the necessary documentation for regulatory or publication compliance, and the compound's solid physical form facilitates accurate weighing and compound management in automated HTS workflows.

Chemical Biology Probe Development: Targeted Protein Degradation (PROTACs) and Molecular Glues

The piperidine nitrogen of 5-methyl-2-piperidin-4-yl-1,3-benzoxazole serves as a versatile handle for conjugation to E3 ligase ligands in PROTAC design or for further functionalization to create molecular glues. The 5-methyl substitution distinguishes this scaffold from unsubstituted or halogenated analogs, offering a unique lipophilicity signature (XLogP3 = 2.3) that can be exploited to fine-tune the physicochemical properties of the final bifunctional molecule without introducing halogen-related toxicity or metabolic liabilities [1].

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